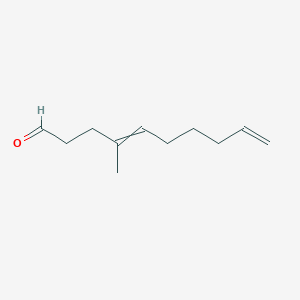
4-Methyldeca-4,9-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyldeca-4,9-dienal is an organic compound with the molecular formula C11H18O It is an aldehyde characterized by the presence of a methyl group and two double bonds in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyldeca-4,9-dienal can be synthesized through several methods. One common approach involves the ozonolysis of alkenes, where the double bonds in the alkene are cleaved to form aldehydes . Another method includes the oxidation of primary alcohols using reagents such as chromium (VI) oxidants, Swern oxidation, or Dess-Martin periodinane .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale ozonolysis or catalytic oxidation processes. These methods are chosen for their efficiency and scalability, allowing for the production of significant quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyldeca-4,9-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyldeca-4,9-dienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 4-Methyldeca-4,9-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The double bonds in the compound also allow it to participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Dimethyldeca-4,9-dienal: Similar in structure but with an additional methyl group.
4,9-Decadienal: Lacks the methyl group present in 4-Methyldeca-4,9-dienal.
Uniqueness
This compound is unique due to its specific arrangement of the methyl group and double bonds, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, from synthetic chemistry to potential therapeutic uses .
Eigenschaften
CAS-Nummer |
137146-34-0 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
4-methyldeca-4,9-dienal |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-8-11(2)9-7-10-12/h3,8,10H,1,4-7,9H2,2H3 |
InChI-Schlüssel |
NKXCCGSMJRYQRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCCC=C)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)
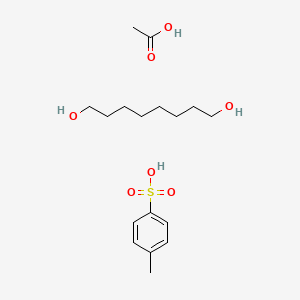


![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)

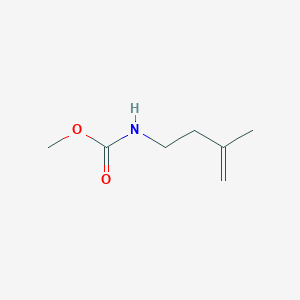
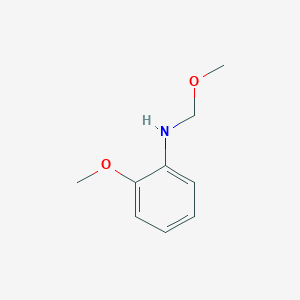
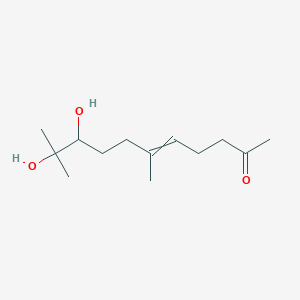
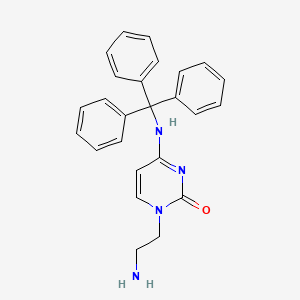
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)

![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
![9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline](/img/structure/B14287242.png)
